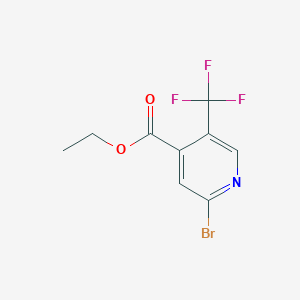
1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine
Descripción general
Descripción
1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine is a chemical compound characterized by the presence of a bromine atom, two fluorine atoms, and a piperazine ring
Métodos De Preparación
The synthesis of 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,3-difluoroaniline and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or ethanol.
Catalysts and Reagents: Catalysts like palladium on carbon (Pd/C) and reagents such as sodium hydride (NaH) are commonly used to facilitate the reaction.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide (NaI) in acetone.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate (KMnO4) or reduced using hydrogen gas (H2) in the presence of a catalyst.
Major Products: The major products formed depend on the specific reagents and conditions used. For example, substitution with sodium iodide yields 1-(4-iodo-2,3-difluorophenyl)-4-methylpiperazine.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine can be compared with similar compounds such as:
1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine: This compound has a similar structure but differs in the ring system.
(4-Bromo-2,3-difluorophenyl)methanol: This compound has a hydroxyl group instead of a piperazine ring.
1-(4-Bromo-2,3-difluorophenyl)-2-methylpropan-1-ol: This compound has a different alkyl group attached to the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(4-bromo-2,3-difluorophenyl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2N2/c1-15-4-6-16(7-5-15)9-3-2-8(12)10(13)11(9)14/h2-3H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIADYNZKISCYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=C(C=C2)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















